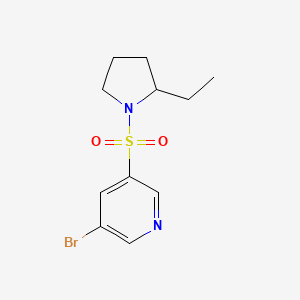
3-Bromo-5-(2-ethylpyrrolidin-1-ylsulfonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(2-ethylpyrrolidin-1-ylsulfonyl)pyridine is a heterocyclic organic compound with the molecular formula C11H15BrN2O2S. This compound features a pyridine ring substituted with a bromine atom at the 3-position and a 2-ethylpyrrolidin-1-ylsulfonyl group at the 5-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2-ethylpyrrolidin-1-ylsulfonyl)pyridine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Sulfonylation: The 5-position of the pyridine ring is then functionalized with a sulfonyl group. This can be done by reacting the brominated pyridine with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Pyrrolidine Substitution: The final step involves the substitution of the sulfonyl group with a 2-ethylpyrrolidine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(2-ethylpyrrolidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.
Coupling Reactions: The pyridine ring can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce various substituted pyridine derivatives .
Applications De Recherche Scientifique
3-Bromo-5-(2-ethylpyrrolidin-1-ylsulfonyl)pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Biological Studies: It can serve as a probe or ligand in biological assays to study receptor interactions and enzyme activities.
Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It can be employed as an intermediate in the synthesis of more complex organic molecules for various research purposes
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(2-ethylpyrrolidin-1-ylsulfonyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and pyrrolidine groups can enhance binding affinity and specificity, while the bromine atom can participate in halogen bonding or other interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-(2-methylpyrrolidin-1-ylsulfonyl)pyridine
- 3-Bromo-5-(2-ethylpiperidin-1-ylsulfonyl)pyridine
- 3-Bromo-5-(2-ethylmorpholin-1-ylsulfonyl)pyridine
Uniqueness
3-Bromo-5-(2-ethylpyrrolidin-1-ylsulfonyl)pyridine is unique due to the presence of the 2-ethylpyrrolidine moiety, which imparts distinct steric and electronic properties compared to similar compounds. This can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for specific research and industrial applications .
Propriétés
IUPAC Name |
3-bromo-5-(2-ethylpyrrolidin-1-yl)sulfonylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-2-10-4-3-5-14(10)17(15,16)11-6-9(12)7-13-8-11/h6-8,10H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUCKHYSDDHOEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN1S(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














